molecular formula C10H18BrNO3 B13322130 tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate

tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B13322130
M. Wt: 280.16 g/mol
InChI Key: VSZHTBCXIWKUJM-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a tert-butyl carbamate protecting group at the 1-position, a bromine substituent at the 3-position, and a methoxy group at the 4-position. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6H2,1-4H3

InChI Key

VSZHTBCXIWKUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

    Bromination: The hydroxyl group is converted to a bromine atom using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

    Methoxylation: The brominated intermediate is then treated with sodium methoxide (NaOMe) in methanol to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the pyrrolidine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Oxidized products such as ketones or aldehydes.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on cellular processes and enzyme activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in various chemical interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of tert-butyl pyrrolidine carboxylates, highlighting structural differences and their implications:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate C₉H₁₄BrNO₃ Br (3), =O (4) Molar mass: 264.12 g/mol; Boiling point: ~316°C (predicted); Sensitive storage (-20°C)
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₇H₂₃BrN₂O₄ Br (pyridine-5), OCH₃ (pyridine-3) Increased complexity; potential for dual-site reactivity (pyrrolidine and pyridine moieties)
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₃NO₆ OCH₃, alkyne, ester IR: C≡C (2215 cm⁻¹); Used in β-turn mimetic design via click chemistry
(S)-tert-Butyl 4,4-dimethyl-2-[3-(trifluoromethyl)benzyl]pyrrolidine-1-carboxylate C₂₀H₂₆F₃NO₂ CF₃-benzyl (2), dimethyl (4,4) Synthesized via Pd-catalyzed coupling; chiral center for asymmetric catalysis

Key Differences in Properties and Reactivity

  • Substituent Effects :

    • Bromine vs. Other Halogens : The bromine in the target compound enables Suzuki or Ullmann couplings, whereas analogs with trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability.
    • Methoxy (4-OCH₃) vs. Oxo (4=O) : The methoxy group in the target compound is electron-donating, increasing solubility in polar solvents compared to the electron-withdrawing oxo group in . The oxo derivative’s higher predicted boiling point (~316°C) suggests stronger intermolecular interactions.
    • Hybrid Structures : Compounds with pyridine moieties (e.g., ) exhibit dual reactivity sites, enabling applications in metal coordination or multi-step syntheses.
  • Synthetic Accessibility: The oxo derivative is synthesized via bromination of a pyrrolidinone precursor, while the Pd-catalyzed method for highlights the adaptability of cross-coupling strategies. The alkyne-containing analog employs n-BuLi for deprotonation, showcasing diverse routes to functionalize the pyrrolidine core.
  • Stability and Storage :

    • The oxo compound requires storage at -20°C, indicating sensitivity to decomposition, whereas methoxy-substituted analogs (e.g., target compound) may exhibit improved shelf life under ambient conditions due to reduced electrophilicity.

Biological Activity

tert-Butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methoxy group, which may influence its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNO3C_{12}H_{18}BrNO_3, with a molecular weight of approximately 308.19 g/mol. The presence of the bromine atom at the 3-position and the methoxy group at the 4-position are critical for its reactivity and biological activity.

The mechanisms through which this compound exerts its biological effects can be categorized into two primary modes:

1. Enzyme Inhibition:
The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This inhibition can alter metabolic pathways and potentially enhance therapeutic outcomes in various diseases.

2. Receptor Modulation:
It can modulate receptor activity by interacting with specific binding sites, influencing signal transduction pathways. Such interactions may lead to alterations in cellular responses to external stimuli, which is crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylateC11H20N2O3Contains an amino group instead of bromine; potential alteration in activity.
tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylateC11H20BrNO3Features a hydroxyl group; may enhance solubility and reactivity.
tert-Butyl 4-bromo-4-(3-methoxyphenyl)-3-methylpiperidine-1-carboxylateC18H26BrNOBroader applications in medicinal chemistry due to extended aromatic system.

These compounds illustrate how variations in functional groups can significantly impact chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have explored the broader implications of pyrrolidine derivatives in drug discovery:

  • VHL Inhibitors: Research has focused on developing potent inhibitors targeting von Hippel-Lindau (VHL) protein interactions, which play a critical role in cellular adaptation to hypoxia. Compounds with similar structural features have shown promise as VHL inhibitors with low dissociation constants (Kd) .
  • Transglutaminase Inhibition: Another study highlighted the discovery of dihydroisoxazole inhibitors that block transglutaminase activity, demonstrating how structural modifications can enhance selectivity and potency against specific biological targets .

Q & A

Basic Questions

Q. How can synthesis conditions for tert-butyl 3-bromo-4-methoxypyrrolidine-1-carboxylate be optimized to improve yield and purity?

  • Methodological Answer: Key parameters include solvent choice (e.g., THF or dioxane for cross-coupling), temperature control (0°C for nucleophilic substitution to minimize side reactions), and stoichiometric ratios of reagents. For bromination, NaH in THF at 0°C is effective for regioselective substitution. Monitoring via TLC and quenching reactions at precise timepoints ensures purity . Catalytic systems like Pd(PPh₃)₄ with Cs₂CO₃ enhance cross-coupling efficiency .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ 3.3–3.5 ppm, tert-butyl at δ 1.4 ppm) and carbon backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₂₀BrNO₃).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹.
    Cross-referencing with computational data (e.g., PubChem InChIKey) ensures accuracy .

Q. Which reaction pathways are most suitable for derivatizing the bromine substituent?

  • Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : Use Pd catalysts with aryl/vinyl boronic acids in dioxane at 80°C .
  • Nucleophilic Substitution : Replace Br with amines (e.g., NaN₃ for azide formation) in DMF at 60°C.
  • Elimination Reactions : Strong bases (e.g., LDA) at elevated temperatures generate alkenes .

Q. How does the tert-butyl carbamate group influence reactivity and stability?

  • Methodological Answer: The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, preventing unwanted nucleophilic attacks. It also improves solubility in nonpolar solvents, facilitating purification. Acidic hydrolysis (HCl/THF) removes the group to generate free amines for further functionalization .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer:

  • Di-brominated Byproducts : Controlled stoichiometry of brominating agents (e.g., NBS) and low temperatures minimize over-substitution.
  • Oxidation Products : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage.
  • Residual Solvents : Rotary evaporation under reduced pressure followed by lyophilization ensures removal .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving the bromine substituent be resolved?

  • Methodological Answer: Contradictions often arise from electronic effects of adjacent substituents (e.g., methoxy’s electron-donating nature deactivates Br). Use computational DFT studies to map electron density or employ directing groups (e.g., pyridine) to enhance Pd coordination. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies address stereochemical instability in the pyrrolidine ring under basic conditions?

  • Methodological Answer: Ring puckering can lead to epimerization. Use low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) to lock configurations. X-ray crystallography or NOESY NMR tracks stereochemical integrity .

Q. How does the methoxy group at C4 influence regioselectivity in ring-opening reactions?

  • Methodological Answer: The methoxy group directs electrophiles to C3 via steric and electronic effects. For example, in acid-catalyzed ring-opening, protonation occurs at C4 methoxy, weakening the adjacent C3–N bond. Isotopic labeling (e.g., D₂O quenching) and kinetic studies validate mechanistic pathways .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulates binding to active sites (e.g., kinases).
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., Br vs. Cl) with inhibitory activity .

Q. How can discrepancies in melting point or solubility data across studies be systematically addressed?

  • Methodological Answer:

  • Controlled Recrystallization : Use consistent solvents (e.g., ethyl acetate/hexane) and cooling rates.
  • DSC Analysis : Quantifies polymorphic forms.
  • Hansen Solubility Parameters : Predict solubility in untested solvents via group contribution methods .

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